molecular formula C10H10N2 B184239 Naphthalene-2,7-diamine CAS No. 613-76-3

Naphthalene-2,7-diamine

Cat. No. B184239
CAS RN: 613-76-3
M. Wt: 158.2 g/mol
InChI Key: HBJPJUGOYJOSLR-UHFFFAOYSA-N
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Description

Naphthalene-2,7-diamine, also known as 2,7-naphthalenediamine, is one of the isomers of naphthalene bearing two amino groups . These compounds are generally white solids that tend to air-oxidize .


Synthesis Analysis

Naphthalene-2,7-diamine is usually prepared by reducing the nitronaphthalene derivative and aminating the subsequent hydroxynaphthalene derivative . A series of novel aromatic polyamides was synthesized from the diamine and several structurally different aromatic diacids .


Molecular Structure Analysis

The molecular structure of Naphthalene-2,7-diamine can be found in various databases such as ChemSpider . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

2,3-Diaminonaphthalene (DAN) is used in the nitrite detection test, where it reacts with nitrite to form fluorescent 1H-naphthotriazol. DAN also reacts with selenite to form 4,5-benzopiazselenol which is detectable via absorptiometry or fluorometry .


Physical And Chemical Properties Analysis

Naphthalene-2,7-diamine is a white crystalline solid having polycyclic aromatic hydrocarbon with characteristic mothball odor . More detailed physical and chemical properties can be found in various databases .

Scientific Research Applications

  • Polymer Formation : Naphthalene-2,7-diamine derivatives have been used for synthesizing aromatic polyamides and copolyamides with high thermal stability and solubility in polar solvents, useful for creating transparent, flexible films (Yang & Chen, 1992).

  • Proton Sponges : Derivatives like 2,7-bis(trimethylsilyl)- and 2,7-di(hydroxymethyl)-1,8-bis(dimethylamino)naphthalenes have been synthesized and studied for their unique intramolecular hydrogen bonding, with potential applications in molecular electronics (Degtyarev et al., 2008).

  • Chemosensors : Naphthalene diamine-based β-diketone derivatives serve as dual signaling probes for divalent cations, exhibiting unique fluorescence behaviors, useful in molecular logic operations and protein binding (Selvan et al., 2018).

  • Electrochromic Materials : Derivatives like N,N′-bis(4-aminophenyl)-N,N′-bis(4-methoxyphenyl)-2,7-naphthalenediamine have been used to create redox-active and electrochromic aromatic polyamides with high solubility and thermal stability (Hsiao & Han, 2017).

  • Liquid Crystal Devices : Naphthalene-1,5-diamine has been utilized in the synthesis of (E,E)-diazomethines, with applications in film polarizers for liquid crystal devices (Dikusar et al., 2020).

  • Optical Materials : Novel polyamides synthesized from naphthalene-ring containing diamines demonstrate good solubility and thermal stability, suitable for optical materials (Mehdipour-Ataei et al., 2005).

  • Polyimide Synthesis : Naphthalene-containing diamines are utilized in creating polyimides with improved solubility and optical transparency, possessing high thermal stability (Li et al., 2017).

Safety And Hazards

When handling Naphthalene-2,7-diamine, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Naphthalene derivatives are considered excellent candidates for the construction of organic electronic appliances due to their strong fluorescence, electroactivity, and photostability . They are also useful for a variety of applications including supramolecular chemistry, sensing, host–guest complexes for molecular switching devices, ion-channels, catalysis, and medicine .

properties

IUPAC Name

naphthalene-2,7-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJPJUGOYJOSLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60210204
Record name Naphthalene-2,7-diamine
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Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthalene-2,7-diamine

CAS RN

613-76-3
Record name 2,7-Naphthalenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=613-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,7-Naphthylenediamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Diaminonaphthalene
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Record name Naphthalene-2,7-diamine
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Record name Naphthalene-2,7-diamine
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Record name 2,7-NAPHTHYLENEDIAMINE
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Synthesis routes and methods I

Procedure details

To 1.39 g (6.37 mmol) of 2,7-dinitronaphthalene (124) was added 25 mL of concentrated HCA and 15 mL of ethanol. Then, 9.6 g (50.9 mmol) of tin (II) chloride was added and the reaction was heated at 78 C for 24 hours. The reaction was made basic with NaOH and extracted with ethyl acetate. The ethyl acetate layer was dried (MgSO4), filtered, and the volatiles removed by rotary evaporation. The product was purified by silica gel column chromatography eluting with 1% methanol in dichloromethane. This provided 0.965 g of compound 125.
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To 1.39 g (6.37 mmol) of 2,7-dinitronaphthalene (124) was added 25 mL of concentrated HCl and 15 mL of ethanol. Then, 9.6 g (50.9 mmol) of tin (II) chloride was added and the reaction was heated at 78 C for 24 hours. The reaction was made basic with NaOH and extracted with ethyl acetate. The ethyl acetate layer was dried (MgSO4), filtered, and the volatiles removed by rotary evaporation. The product was purified by silica gel column chromatography eluting with 1% methanol in dichloromethane. This provided 0.965 g of compound 125.
Quantity
1.39 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
AS Malysheva, AV Shaferov, AD Averin… - Russian Chemical …, 2020 - Springer
The palladium-catalyzed amination was used to synthesize 2,7-diamino derivatives of naphthalene containing two chiral substituents and fluorophore groups (dansyl, 7-…
Number of citations: 1 link.springer.com
AN Uglov, AD Averin, AK Buryak… - …, 2013 - macroheterocycles.isuct.ru
Two approaches were elaborated for the synthesis of macrocycles comprising two naphthalene and two polyamine moieties (cyclodimers). The first one includes the synthesis of N, N’-…
Number of citations: 7 macroheterocycles.isuct.ru
YX Xu, TG Zhan, X Zhao, ZT Li - Organic Chemistry Frontiers, 2014 - pubs.rsc.org
This paper describes the dimerization of aromatic amide oligomers in chloroform. The oligomers were prepared by step-by-step coupling of benzene-m-dicarboxylic acid and …
Number of citations: 20 pubs.rsc.org
F Bell - Journal of the Chemical Society (Resumed), 1962 - researchportal.hw.ac.uk
823. Derivatives of naphthalene-2,7-diamine — Heriot-Watt Research Portal Skip to main navigation Skip to search Skip to main content Heriot-Watt Research Portal Home Heriot-Watt …
Number of citations: 0 researchportal.hw.ac.uk
YX Xu, GT Wang, X Zhao, XK Jiang, ZT Li - Langmuir, 2009 - ACS Publications
A novel class of linear arylamide oligomers has been designed and synthesized from naphthalene-2,7-diamine and benzene-1,3,5-tricarboxylic acid segments. The molecules carry two …
Number of citations: 53 pubs.acs.org
YX Xu, GT Wang, X Zhao, XK Jiang… - The Journal of Organic …, 2009 - ACS Publications
In this paper, we describe the folding of a series of linear arylamide oligomers in DMSO that is induced by benzene-1,3,5-tricarboxylate anion. The oligomers are comprised of …
Number of citations: 68 pubs.acs.org
YX Xu, GT Wang, X Zhao, XK Jiang, ZT Li - Soft Matter, 2010 - pubs.rsc.org
A novel class of nonamphiphilic aromatic amides (T1–T3) have been designed and synthesized from naphthalene-2,7-diamine or 2-amino-naphthalene and a 5-hydroxy-isophthalic …
Number of citations: 16 pubs.rsc.org
VP Sivcev, KP Volcho, NF Salakhutdinov… - Journal of Flow …, 2014 - akjournals.com
Reduction of several polynitroarenes with isopropanol in a flow-type reactor in the presence of Al 2 O 3 catalyst was studied. Temperature-controlled highly selective reduction of one, …
Number of citations: 5 akjournals.com
AD Averin, AN Uglov, GA Zubrienko, AS Abel… - Russian Chemical …, 2021 - Springer
The Pd-catalyzed tetraarylation of diamines and oxadiamines with 2,7-dibromonaphthalenes and 4,4′-dibromobiphenyl was studied. These reactions gave the corresponding N,N,N′, …
Number of citations: 2 link.springer.com
K Volcho, VP Sivcev, V Anikeev - 2014 - Citeseer
Reduction of several polynitroarenes with isopropanol in a flow-type reactor in the presence of Al2O3 catalyst was studied. Temperature-controlled highly selective reduction of one, two…
Number of citations: 2 citeseerx.ist.psu.edu

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